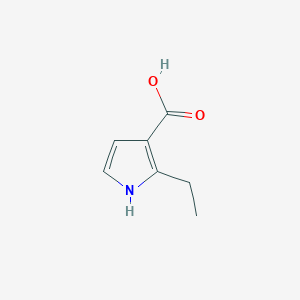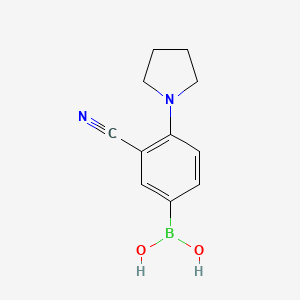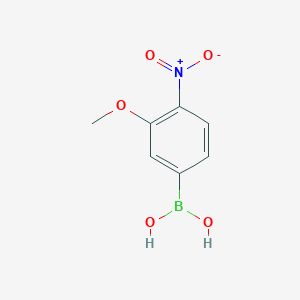
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S . It has a molecular weight of 290.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is 1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride has been utilized in various synthetic chemical reactions. For example, it was used in the synthesis of chlorohydroxybenzenesulfonyl derivatives, which have potential as herbicides. These derivatives exhibit interesting infrared and nuclear magnetic resonance (NMR) spectral characteristics, indicating their potential in various chemical applications (Cremlyn & Cronje, 1979).
Structural and Conformational Studies A study involving gas-phase electron diffraction and quantum chemical analysis investigated the structure of nitrobenzene sulfonyl chloride molecules. This research provided insights into the molecular geometry and conformer distributions of these compounds at different temperatures, contributing to a deeper understanding of their physical and chemical properties (Petrov et al., 2009).
Antimicrobial Applications Research has also explored the antimicrobial activity of certain sulfonyl chloride derivatives. For example, a series of 4-chloro-3-nitrobenzene sulfonamide derivatives synthesized from sulfonyl chloride demonstrated promising antimicrobial activities, indicating potential applications in medical and pharmaceutical fields (Kumar et al., 2020).
Green Synthesis Approaches Efforts have been made to develop greener synthesis methods for nitrobenzenesulfonyl chlorides. These methods aim to reduce environmental impact by minimizing the production of acidic waste gas and wastewater, highlighting the importance of eco-friendly practices in chemical synthesis (Chen Zhong-xiu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dichloro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDHRNMSXCHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)

![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)



![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)


![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)



![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)